Cas no 951884-09-6 (N-Ethyl 2-bromo-5-fluorobenzamide)

N-Ethyl 2-bromo-5-fluorobenzamide is a halogenated benzamide derivative with potential applications in pharmaceutical and agrochemical research. The compound features a bromine substituent at the 2-position and a fluorine at the 5-position on the benzene ring, enhancing its reactivity for further functionalization. The N-ethyl amide group contributes to its stability and solubility in organic solvents, making it suitable for use in cross-coupling reactions and as a building block in synthetic chemistry. Its well-defined structure and high purity ensure consistent performance in nucleophilic substitution and metal-catalyzed transformations. This compound is particularly valuable for developing biologically active molecules due to its versatile reactivity profile.
N-Ethyl 2-bromo-5-fluorobenzamide structure
951884-09-6 structure
Product Name:N-Ethyl 2-bromo-5-fluorobenzamide
CAS No:951884-09-6
MF:C9H9BrFNO
MW:246.076265096664
MDL:MFCD09800905
CID:802562
PubChem ID:24709433
Update Time:2025-10-30

N-Ethyl 2-bromo-5-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-N-ethyl-5-fluorobenzamide
    • Benzamide,2-bromo-N-ethyl-5-fluoro-
    • N-Ethyl 2-bromo-5-fluorobenzamide
    • MFCD09800905
    • 951884-09-6
    • SB76869
    • AKOS000191771
    • BS-33321
    • DTXSID20640962
    • SCHEMBL2335502
    • DB-371523
    • N-ethyl-2-bromo-5-fluorobenzamide
    • MDL: MFCD09800905
    • Inchi: 1S/C9H9BrFNO/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3,(H,12,13)
    • InChI Key: KLALFQDFOJUXEX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C(NCC)=O)F

Computed Properties

  • Exact Mass: 244.98500
  • Monoisotopic Mass: 244.98515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.10000
  • LogP: 2.72880

N-Ethyl 2-bromo-5-fluorobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on N-Ethyl 2-bromo-5-fluorobenzamide

Recent Advances in the Study of N-Ethyl 2-bromo-5-fluorobenzamide (CAS: 951884-09-6) and Its Applications in Chemical Biology and Pharmaceutical Research

N-Ethyl 2-bromo-5-fluorobenzamide (CAS: 951884-09-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications in drug discovery.

One of the key areas of research involving N-Ethyl 2-bromo-5-fluorobenzamide is its use in the synthesis of small-molecule inhibitors targeting specific kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain tyrosine kinases, which are implicated in various cancers. The study utilized a combination of computational modeling and in vitro assays to optimize the compound's structure for enhanced binding affinity and selectivity. These findings suggest that N-Ethyl 2-bromo-5-fluorobenzamide could serve as a valuable scaffold for the development of next-generation kinase inhibitors.

In addition to its applications in oncology, recent research has explored the potential of N-Ethyl 2-bromo-5-fluorobenzamide in neurodegenerative diseases. A preprint article from BioRxiv (2024) reported that fluorinated benzamide derivatives, including this compound, exhibit neuroprotective effects in cellular models of Parkinson's disease. The study attributed these effects to the compound's ability to modulate oxidative stress pathways and inhibit protein aggregation. While further in vivo studies are needed, these preliminary results underscore the compound's potential as a therapeutic agent for neurodegenerative disorders.

The synthetic accessibility of N-Ethyl 2-bromo-5-fluorobenzamide has also been a focus of recent investigations. A 2023 paper in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, emphasizing improvements in yield and purity. The authors highlighted the importance of controlling reaction conditions to minimize byproduct formation, which is critical for ensuring the compound's suitability in large-scale pharmaceutical production. This advancement in synthetic methodology is expected to facilitate broader research and development efforts involving this compound.

Looking ahead, researchers are particularly interested in exploring the structure-activity relationships (SAR) of N-Ethyl 2-bromo-5-fluorobenzamide derivatives. A recent review in Current Topics in Medicinal Chemistry (2024) summarized the current understanding of how modifications to the benzamide core influence biological activity. The review identified several promising directions for future research, including the development of prodrug formulations and the exploration of combination therapies. These insights are expected to guide the design of more effective and targeted therapeutic agents based on this chemical scaffold.

In conclusion, N-Ethyl 2-bromo-5-fluorobenzamide (CAS: 951884-09-6) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its synthetic accessibility, biological activities, and potential therapeutic applications. As research progresses, this compound is likely to play an increasingly important role in the development of novel treatments for cancer, neurodegenerative diseases, and other conditions. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.

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